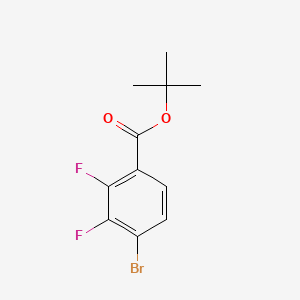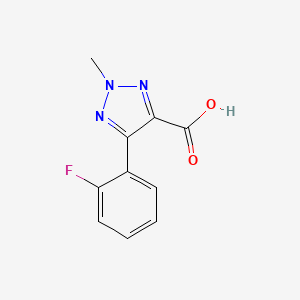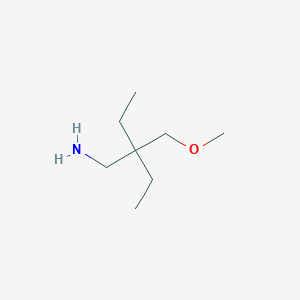
2-(Aminomethyl)-2-ethyl-1-methoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-2-ethyl-1-methoxybutane is an organic compound with a complex structure that includes an aminomethyl group, an ethyl group, and a methoxy group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-ethyl-1-methoxybutane typically involves the nucleophilic substitution of haloalkanes with amines. One common method is the alkylation of ammonia or primary amines with haloalkanes under controlled conditions to ensure the formation of the desired primary amine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation or reductive amination. These methods can provide higher yields and greater purity of the final product. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2-ethyl-1-methoxybutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction . Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(Aminomethyl)-2-ethyl-1-methoxybutane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-2-ethyl-1-methoxybutane involves its interaction with specific molecular targets and pathways. The aminomethyl group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: This compound has a similar aminomethyl group but differs in its overall structure and functional groups.
2-Aminopyridine: Another compound with an aminomethyl group, but with a pyridine ring structure.
Uniqueness
2-(Aminomethyl)-2-ethyl-1-methoxybutane is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-ethyl-2-(methoxymethyl)butan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-4-8(5-2,6-9)7-10-3/h4-7,9H2,1-3H3 |
InChI Key |
KSDSDXOEENOPID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CN)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol](/img/structure/B13454955.png)

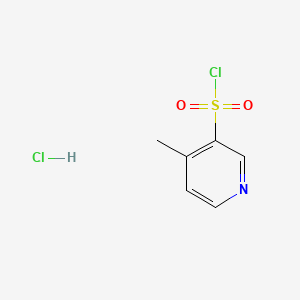
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol](/img/structure/B13454984.png)
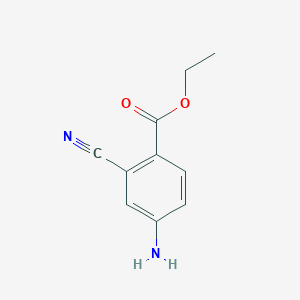
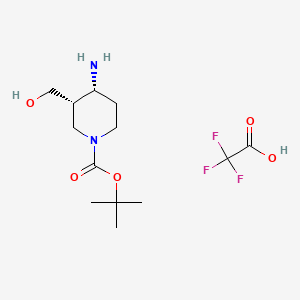
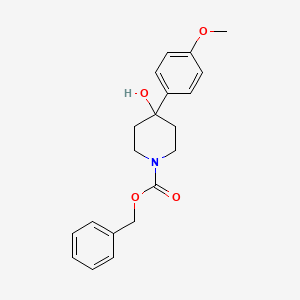
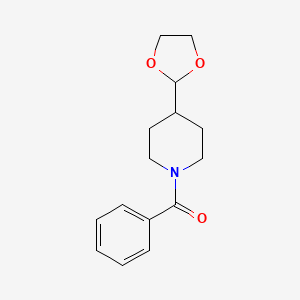
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)

![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride](/img/structure/B13455019.png)
